molecular formula C21H22N2O5S B135092 Zinquin CAS No. 151606-29-0

Zinquin

Cat. No.: B135092
CAS No.: 151606-29-0
M. Wt: 386.4 g/mol
InChI Key: CGNKOBNGEFZRQU-UHFFFAOYSA-N
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Description

Zinquin (ethyl[2-methyl-8-(p-toluenesulfonamido)-6-quinolyloxy]acetate) is a cell-permeable, zinc-sensitive fluorescent probe widely used to study intracellular Zn²⁺ dynamics. It operates by forming fluorescent complexes with Zn²⁺, with excitation/emission maxima at ~368 nm and ~490 nm, respectively . Upon entering cells, esterases cleave its ethyl ester group, generating the negatively charged this compound acid (ZQACID), which binds Zn²⁺ via nitrogen atoms in its quinoline structure .

Key findings from recent studies:

  • Target Specificity: this compound primarily reacts with Zn²⁺ bound to proteins (Zn-proteome) at micromolar concentrations, rather than free Zn²⁺ ions .
  • Mechanism: Forms two types of complexes: (1) ZQ-Zn-protein adducts (emission at 470 nm) and (2) minor Zn(ZQ)₂ complexes (emission at 490 nm) through ligand substitution .
  • Applications: Used to monitor Zn²⁺ fluxes in apoptosis, synaptic transmission, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinquin is synthesized through a multi-step process involving the reaction of 2-methyl-8-quinolinol with p-toluenesulfonyl chloride to form 2-methyl-8-(p-toluenesulfonamido)quinoline. This intermediate is then reacted with chloroacetic acid to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Core Reaction Mechanisms

Zinquin exists in two forms: This compound ethyl ester (ZQEE) and This compound acid (ZQACID) . The ethyl ester passively diffuses into cells, where esterases hydrolyze it to ZQACID, enabling zinc detection .

Key Reactions:

Reaction TypeChemical EquationProduct Characteristics
HydrolysisZQEE → ZQACID (via esterases)Negatively charged, cell-impermeable
Zinc BindingZn²⁺ + 2 ZQACID → Zn(ZQACID)₂Fluorescence λ<sub>max</sub> = 490 nm
Ternary Adduct FormationZn-protein + ZQACID → ZQ-Zn-proteinFluorescence λ<sub>max</sub> = 470 nm

Critical Insight :
this compound primarily reacts with Zn²⁺ bound to proteins (Zn-proteome) rather than free Zn²⁺, forming ternary adducts (~470 nm emission) . Minor Zn(ZQACID)₂ complexes (~490 nm) form via ligand substitution from Zn-proteins .

Interaction with Zinc-Proteins

This compound exhibits selective reactivity with Zn-proteins, as demonstrated by in vitro studies:

Table 1: Reactivity with Model Zn-Proteins

ProteinZQACID ReactionZQEE Reaction
Alcohol Dehydrogenase (Zn₂-ADH)Binds one Zn²⁺, extracts the otherBinds without Zn²⁺ extraction
Alkaline Phosphatase (Zn₂-AP)Extracts one Zn²⁺, no binding to the secondBinds without extraction
Carbonic AnhydraseForms stable ternary adductsLimited reactivity

Key Findings :

  • ZQACID competes with protein ligands for Zn²⁺, while ZQEE binds without displacing metal ions .

  • Ternary adducts dominate in cells, confirmed by Sephadex chromatography showing fluorescence in high-molecular-weight fractions (>10 kDa) .

Comparative Analysis with TSQ

This compound and TSQ (another Zn²⁺ sensor) exhibit distinct reactivities:

Table 2: this compound vs. TSQ

PropertyThis compound (ZQ)TSQ
Zn²⁺ Affinity (K<sub>d</sub>)~10<sup>-8</sup> M~10<sup>-6</sup> M
Primary ReactionTernary adductsTernary adducts
Emission λ<sub>max</sub>470 nm (adducts)460 nm (adducts)
Membrane PermeabilityZQEE: High; ZQACID: LowHigh

Implication :
this compound’s higher Zn²⁺ affinity allows detection of smaller zinc fluxes, but both sensors image Zn-proteome subsets rather than free Zn²⁺ .

Reversibility and Chelator Interactions

This compound-zinc complexes are labile and reversible:

  • TPEN (a high-affinity Zn²⁺ chelator) rapidly sequesters Zn²⁺ from Zn(ZQACID)₂, quenching fluorescence .

  • Zn(ZQEE)₂ reacts with apo-proteins (e.g., bovine serum albumin) to form ternary adducts, demonstrating dynamic zinc transfer .

Mechanism :
Zn ZQ 2+apo proteinZQ Zn protein+ZQ\text{Zn ZQ }_2+\text{apo protein}\rightarrow \text{ZQ Zn protein}+\text{ZQ}
This reaction underpins this compound’s utility in probing zinc availability in biological systems .

Biological and Methodological Implications

  • Zinc Homeostasis Studies :

    • This compound reveals micromolar Zn²⁺ pools in Zn-proteins, contradicting earlier assumptions of nanomolar free Zn²⁺ .

    • Fluorescence shifts (470 vs. 490 nm) differentiate protein-bound and free Zn²⁺ .

  • Limitations :

    • ZQACID partially permeates membranes, complicating intracellular quantification .

    • Sensor competition (e.g., with metallothionein) may alter apparent zinc distributions .

Synthetic Pathways

This compound synthesis involves:

  • Demethylation of 6-methoxy-2-methyl-8-(p-toluenesulfonamido)quinoline with BBr<sub>3</sub> .

  • Reaction with ethyl bromoacetate to form ZQEE .

  • Hydrolysis to ZQACID .

Scientific Research Applications

Cellular Imaging of Zinc

Zinquin is widely used for visualizing intracellular zinc pools due to its high sensitivity and specificity. It can penetrate cell membranes and form fluorescent complexes with Zn²⁺ ions, allowing researchers to track zinc localization within cells.

  • Mechanism of Action : this compound operates by forming a 1:2 complex with Zn²⁺ ions, which enhances its fluorescence. This property enables real-time imaging of zinc dynamics in live cells, particularly in neuronal tissues where zinc acts as a signaling molecule .
  • Case Study : In a study involving rat hippocampal neurons, this compound was employed to identify subcellular compartments rich in Zn²⁺. The results demonstrated that this compound could effectively visualize perinuclear endosome-like structures containing labile zinc, which are crucial for understanding synaptic function and plasticity .

Quantitative Measurement of Zinc Levels

This compound has been validated as a reliable probe for quantifying intracellular labile zinc levels. Its application extends to various cell types, including hepatic cells and neuronal cultures.

  • Fluorometric Methods : Recent advancements have established this compound's efficacy in quantitative assays. For example, a study compared this compound's performance against atomic absorption spectrometry (AAS) for measuring zinc bioaccessibility from food sources. The results indicated that this compound provided comparable precision with lower sample volume requirements .
  • Impact of Cadmium Exposure : A notable application involved using this compound to assess the impact of cadmium on intracellular zinc levels in HepG2 cells. The findings revealed that cadmium exposure led to increased labile Zn²⁺ levels, emphasizing the probe's utility in toxicological studies .

Investigating Zinc-Related Physiological Processes

This compound's ability to detect Zn²⁺ has implications beyond mere localization; it also aids in studying the physiological roles of zinc as a second messenger and its involvement in various cellular processes.

  • Zinc Trafficking : Research has shown that this compound can trace the movement of Zn²⁺ within cells, providing insights into how zinc is sequestered and released during cellular signaling events . For instance, studies on glioblastoma and medulloblastoma cell lines utilized this compound to explore zinc distribution patterns, revealing significant insights into cancer biology .
  • Neurotransmission Studies : In neurobiology, this compound has been instrumental in examining the role of Zn²⁺ in neurotransmitter release. Its application in synaptic vesicle studies has highlighted how Zn²⁺ influences synaptic plasticity and neuronal communication .

Comparative Analysis of Zinc Sensors

While this compound is a prominent tool for detecting Zn²⁺, it is often compared with other fluorescent sensors such as FluoZin™-3 AM and TSQ. Each sensor has unique properties that make it suitable for specific applications:

SensorSensitivitySpecificityCell PermeabilityNotable Applications
This compoundHighHighYesIntracellular imaging, toxicology
FluoZin™-3 AMModerateModerateYesGeneral zinc detection
TSQModerateModerateYesProtein interactions

Mechanism of Action

Zinquin is part of a family of fluorescent probes used for zinc detection, including TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and MQAE (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide). These compounds share similar structures and mechanisms of action but differ in their fluorescence properties and zinc-binding affinities .

Uniqueness of this compound:

Comparison with Similar Compounds

Zinquin vs. TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline)

Structural Differences :

  • This compound has a 2-methyl group on the quinoline ring, while TSQ substitutes this with a methoxy group .

Binding Behavior :

Property This compound TSQ
Primary Targets Zn-proteins (micromolar Zn²⁺) Zn-proteins and free Zn²⁺
Complex Type ZQ-Zn-protein adducts Zn(TSQ)₂ complexes
Reactivity with Zn-CA No Yes
Fluorescence Emission 470 nm (adducts), 490 nm (Zn(ZQ)₂) 490 nm (Zn(TSQ)₂)
  • Zn-Carbonic Anhydrase (Zn-CA) : TSQ binds Zn-CA effectively, whereas this compound’s 2-methyl group sterically hinders access to the active site .

Functional Implications :

  • TSQ is preferable for detecting labile Zn²⁺ pools, while this compound provides insights into Zn-protein interactions .

This compound vs. ZQACID (this compound Acid)

Key Differences :

  • Cell Permeability : this compound ethyl ester is cell-permeable, while ZQACID (its hydrolyzed form) is membrane-impermeant .
  • Zn²⁺ Extraction : ZQACID can extract Zn²⁺ from Zn-proteins (e.g., Zn₂-alkaline phosphatase) to form ternary complexes, whereas this compound ethyl ester binds without extraction .

Experimental Utility :

  • ZQACID is used in extracellular or homogenized systems, while this compound ethyl ester is ideal for live-cell imaging .

This compound vs. FluoZin-3 and Newport Green

Key distinctions:

  • Dynamic Range : FluoZin-3 has a higher affinity (Kd ~15 nM) for Zn²⁺ compared to this compound (micromolar range) .
  • Spectral Properties : Newport Green emits in the green spectrum, reducing overlap with autofluorescence in biological samples .

Research Findings and Limitations

  • Copper Interference: this compound binds Cu²⁺ but forms non-fluorescent complexes, complicating interpretation in Cu-rich environments .
  • Cell-Type Variability : Fluorescence patterns differ across cell types (e.g., renal vs. neuronal cells), reflecting heterogeneous Zn-proteome distributions .

Biological Activity

Zinquin is a fluorescent probe specifically designed to detect zinc ions (Zn²⁺) within biological systems. Its unique properties allow it to serve as a valuable tool in studying zinc's role in cellular processes, particularly in neurobiology and cell signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and significant findings from various studies.

This compound operates primarily by binding to Zn²⁺ ions, forming a fluorescent complex that can be visualized using fluorescence microscopy. The compound exists in two forms: this compound ethyl ester (ZQ EE), which is membrane-permeable, and this compound acid (ZQ ACID), which is the active form inside cells after hydrolysis by esterases. The binding of Zn²⁺ alters the fluorescence properties of this compound, allowing researchers to monitor zinc levels in real-time within living cells.

Fluorescence Characteristics

  • Excitation/Emission Wavelengths :
    • Ex: 364 nm
    • Em: 485 nm (with Zn²⁺)

This characteristic fluorescence enables the detection of zinc concentrations in various cellular compartments.

Biological Applications

This compound has been extensively used in various biological studies, particularly those investigating the role of zinc in neuronal function and pathology.

1. Neuronal Studies

One significant study demonstrated that this compound could identify subcellular compartmentalization of zinc in embryonic rat cortical neurons. The results indicated that Zn²⁺ was sequestered in distinct organelles, primarily perinuclear endosome-like structures, with minimal overlap with mitochondrial markers . This suggests that zinc plays a crucial role in cellular signaling and metabolism within neurons.

2. Zinc-Proteome Interactions

Research has shown that this compound interacts with the zinc-proteome across multiple mammalian cell types. It reacts with micromolar concentrations of Zn²⁺ bound as Zn-proteins, forming stable fluorescent adducts characterized by emission spectra centered around 470 nm . This interaction highlights the ability of this compound to serve as a reliable sensor for monitoring intracellular zinc dynamics.

Case Studies and Findings

The following table summarizes key findings from studies utilizing this compound:

Study FocusKey FindingsReference
Neuronal Zinc CompartmentalizationIdentified widespread Zn²⁺ sites in cortical neurons; distinct from mitochondria
Zinc-Proteome InteractionThis compound reacts with micromolar Zn²⁺; forms stable adducts with proteins
Fluorescent PropertiesEmission spectra indicate interaction with protein-bound Zn²⁺ rather than free Zn²⁺
Cell Type VariabilityDifferent cell types exhibit unique fluorescence intensity profiles

Research Findings on Zinc Dynamics

This compound's ability to visualize intracellular zinc has led to significant insights into its biological roles:

  • Zinc and Apoptosis : Studies indicate that zinc may suppress apoptosis, suggesting its protective role in neuronal survival .
  • Zinc Flux During Cellular Stress : Research utilizing this compound has shown fluctuations in intracellular labile zinc during stress responses, implicating zinc in signaling pathways associated with cell survival and death .

Q & A

Basic Research Questions

Q. What are the key considerations when selecting Zinquin derivatives for detecting Zn²⁺ in cellular environments?

  • Methodological Answer : this compound ethyl ester (ZQEE) is cell-permeable and ideal for intracellular Zn²⁺ detection, while this compound Ionophore is cell-impermeable and suited for extracellular studies. Key factors include:

  • Fluorescence parameters : ZQEE exhibits λex/λem at 360/480 nm in DMSO, whereas this compound Ionophore operates at 364/485 nm .
  • Solubility and localization : ZQEE’s ethyl ester group enhances lipid membrane penetration, while the Ionophore variant requires direct exposure to extracellular Zn²⁺ pools .
  • Validation : Always perform control experiments with Zn²⁺ chelators (e.g., TPEN) to confirm specificity .

Q. How should researchers optimize fluorescence microscopy settings for this compound-based Zn²⁺ detection?

  • Methodological Answer :

  • Wavelength calibration : Set excitation to 360–364 nm and emission filters to 480–485 nm, aligning with this compound’s spectral properties .
  • Signal-to-noise reduction : Use low-light cameras to prevent photobleaching and adjust this compound concentrations (typical range: 5–25 µM) to avoid saturation .
  • Quantitative normalization : Include internal standards (e.g., Zn²⁺-saturated buffers) to calibrate fluorescence intensity across experiments .

Advanced Research Questions

Q. How can contradictory results in this compound’s interaction with Zn-proteins be resolved?

  • Methodological Answer : Contradictions often arise from the differential behavior of this compound derivatives. For example:

  • ZQACID vs. ZQEE : ZQACID (free acid form) can extract Zn²⁺ from native Zn-proteins (e.g., Zn-AP), forming ternary complexes, while ZQEE binds without extraction. Resolve discrepancies by:
  • Conducting titration experiments to measure dissociation constants (e.g., ZQEE-Zn-AP complex: Kd = 6.2 × 10⁻⁷ M) .
  • Using structural analysis (e.g., X-ray crystallography) to assess steric hindrance, as seen in this compound’s inability to bind Zn²⁺ in carbonic anhydrase due to methyl group interference .
  • Cross-validation : Compare results with alternative probes (e.g., TSQ) to identify protein-specific binding artifacts .

Q. What methodologies are recommended for quantifying Zn²⁺ binding affinity using this compound?

  • Methodological Answer :

  • Titration assays : Titrate this compound against purified Zn-proteins and measure fluorescence quenching/enhancement. Use the Hill equation to calculate cooperative binding .
  • Competitive binding studies : Introduce chelators (e.g., EDTA) to determine Zn²⁺ dissociation rates. For example, ZQACID’s extraction of Zn²⁺ from Zn-AP reveals labile vs. tightly bound pools .
  • Data normalization : Correct for autofluorescence and buffer effects by subtracting signals from Zn²⁺-free controls .

Q. How can researchers address variability in this compound’s reactivity across different Zn-proteome subsets?

  • Methodological Answer :

  • Proteome-wide profiling : Use affinity chromatography with this compound-conjugated resins to isolate bound Zn-proteins, followed by mass spectrometry for identification .
  • Functional clustering : Group proteins by Zn²⁺-binding motifs (e.g., zinc fingers) and correlate with this compound reactivity patterns .
  • Statistical rigor : Apply multivariate analysis to distinguish between probe-specific biases and biological variability .

Q. Methodological Best Practices

  • Experimental design : Use frameworks like PICO (Population: Zn²⁺ pools; Intervention: this compound; Comparison: Alternative probes; Outcome: Binding affinity) to structure hypotheses .
  • Data reporting : Include raw fluorescence datasets, titration curves, and Kd values in supplementary materials to ensure reproducibility .
  • Contradiction analysis : Document batch-to-batch this compound variability (e.g., ester hydrolysis rates) and validate with independent Zn²⁺ assays (e.g., atomic absorption spectroscopy) .

Properties

IUPAC Name

2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-12-3-7-16(8-4-12)27(24,25)21-17-10-15(26-11-18(22)23)9-14-6-5-13(2)20-19(14)17/h3-10,21H,11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNKOBNGEFZRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)O)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164821
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151606-29-0
Record name Zinquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RD6XLAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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